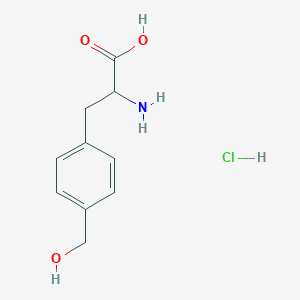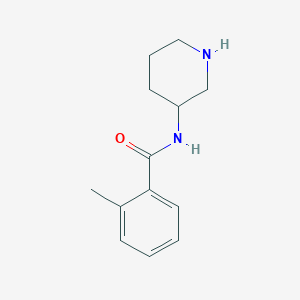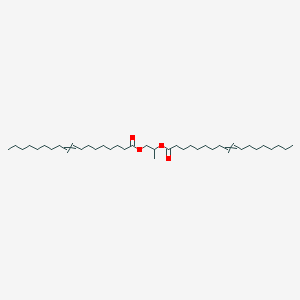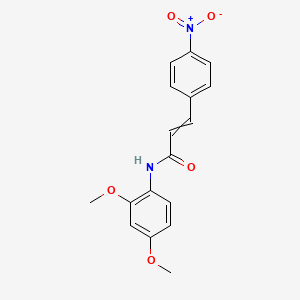
2-Amino-3-(4-(hydroxymethyl)phenyl)propanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-3-[4-(hydroxymethyl)phenyl]propanoic acid hydrochloride is a chemical compound with the molecular formula C10H14ClNO3 It is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of an amino group, a hydroxymethyl group, and a hydrochloride salt
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-[4-(hydroxymethyl)phenyl]propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-hydroxymethylbenzaldehyde.
Amination: The aldehyde group is converted to an amino group through reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrolysis: The resulting intermediate is then hydrolyzed to form the corresponding carboxylic acid.
Formation of Hydrochloride Salt: Finally, the carboxylic acid is treated with hydrochloric acid to form the hydrochloride salt of 2-amino-3-[4-(hydroxymethyl)phenyl]propanoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include:
Batch Processing: Utilizing large reactors for each step of the synthesis.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
2-amino-3-[4-(hydroxymethyl)phenyl]propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: 2-amino-3-[4-(carboxymethyl)phenyl]propanoic acid.
Reduction: 2-amino-3-[4-(hydroxymethyl)phenyl]propanol.
Substitution: Derivatives with different alkyl or acyl groups.
科学研究应用
2-amino-3-[4-(hydroxymethyl)phenyl]propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-amino-3-[4-(hydroxymethyl)phenyl]propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes involved in amino acid metabolism, such as aminotransferases.
Pathways: It can participate in metabolic pathways related to phenylalanine and tyrosine, influencing the synthesis of neurotransmitters and other bioactive molecules.
相似化合物的比较
Similar Compounds
Phenylalanine: An essential amino acid with a similar structure but lacking the hydroxymethyl group.
Tyrosine: Another amino acid with a hydroxyl group on the benzene ring instead of a hydroxymethyl group.
4-hydroxyphenylacetic acid: A metabolite of phenylalanine with a carboxylic acid group instead of an amino group.
Uniqueness
2-amino-3-[4-(hydroxymethyl)phenyl]propanoic acid hydrochloride is unique due to the presence of both an amino group and a hydroxymethyl group on the benzene ring, which imparts distinct chemical reactivity and potential biological activity.
This detailed article provides a comprehensive overview of 2-amino-3-[4-(hydroxymethyl)phenyl]propanoic acid hydrochloride, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C10H14ClNO3 |
|---|---|
分子量 |
231.67 g/mol |
IUPAC 名称 |
2-amino-3-[4-(hydroxymethyl)phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c11-9(10(13)14)5-7-1-3-8(6-12)4-2-7;/h1-4,9,12H,5-6,11H2,(H,13,14);1H |
InChI 键 |
HGWURONGPNVRBG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)CO.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(4-methylphenyl)glycinamide](/img/structure/B12496727.png)
![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}benzamide](/img/structure/B12496735.png)


![N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B12496765.png)
![N-(2-ethyl-6-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/new.no-structure.jpg)
![Methyl 4-(4-ethylpiperazin-1-yl)-3-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B12496773.png)
![2-(7-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B12496774.png)

![3-(4-cyclopropylphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12496813.png)
![N~2~-(2-fluorobenzyl)-N-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12496820.png)
![Ethyl 5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12496824.png)
![N-{[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B12496825.png)
![Ethyl 3-[(biphenyl-4-ylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12496846.png)
